molecular formula C15H12N2O2S B11542374 (2E,5E)-5-(furan-2-ylmethylidene)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one

(2E,5E)-5-(furan-2-ylmethylidene)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B11542374
M. Wt: 284.3 g/mol
InChI Key: YWURQFLNIAZBBZ-UKTHLTGXSA-N
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Description

(2E,5E)-5-[(FURAN-2-YL)METHYLIDENE]-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE: is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-5-[(FURAN-2-YL)METHYLIDENE]-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process:

    Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a suitable amine with a thiocarbonyl compound under acidic conditions.

    Introduction of the Furan Ring: The furan ring is introduced through a condensation reaction with a furan aldehyde.

    Addition of the 3-Methylphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the imine group, converting it into an amine.

    Substitution: The thiazolidinone core can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazolidinones.

Scientific Research Applications

Chemistry

In chemistry, (2E,5E)-5-[(FURAN-2-YL)METHYLIDENE]-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound exhibits antimicrobial and anti-inflammatory properties. It has been studied for its potential to inhibit the growth of various bacterial and fungal strains.

Medicine

In medicine, the compound shows promise as an anticancer agent. Its ability to induce apoptosis in cancer cells makes it a candidate for further drug development and clinical trials.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E,5E)-5-[(FURAN-2-YL)METHYLIDENE]-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with cellular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to cellular effects such as apoptosis or inhibition of microbial growth. The exact molecular pathways are still under investigation, but it is believed to involve the disruption of key cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone core but differ in their substituents. They are known for their antidiabetic properties.

    Furan Derivatives: Compounds with a furan ring, such as furan-2,3-dione, exhibit different reactivity and applications.

    Schiff Bases: These compounds contain an imine group and are used in various chemical and biological applications.

Uniqueness

What sets (2E,5E)-5-[(FURAN-2-YL)METHYLIDENE]-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE apart is its combination of a furan ring, a thiazolidinone core, and a 3-methylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C15H12N2O2S

Molecular Weight

284.3 g/mol

IUPAC Name

(5E)-5-(furan-2-ylmethylidene)-2-(3-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H12N2O2S/c1-10-4-2-5-11(8-10)16-15-17-14(18)13(20-15)9-12-6-3-7-19-12/h2-9H,1H3,(H,16,17,18)/b13-9+

InChI Key

YWURQFLNIAZBBZ-UKTHLTGXSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N=C2NC(=O)/C(=C\C3=CC=CO3)/S2

Canonical SMILES

CC1=CC(=CC=C1)N=C2NC(=O)C(=CC3=CC=CO3)S2

Origin of Product

United States

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